

Tricaprylin as a Medium-Chain Triglyceride in Nutritional Studies: A Technical Guide

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Compound of Interest

Compound Name: *Tricaprylin*

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Tricaprylin

Tricaprylin, also known as glyceryl tricaprylate or trioctanoin, is a medium-chain triglyceride (MCT) composed of a glycerol backbone esterified with three caprylic acid (C8:0) fatty acid chains.^{[1][2][3]} As a relatively pure fat, it is a clear, colorless to pale yellow liquid at room temperature and is utilized extensively in nutritional supplements, pharmaceuticals, cosmetics, and functional foods.^{[1][4][5]} Its unique metabolic properties, distinct from long-chain triglycerides (LCTs), make it a subject of significant interest in nutritional and metabolic research.^{[6][7]} **Tricaprylin** serves as a rapid energy source, an excipient in drug formulations to enhance solubility and bioavailability, and a tool to investigate lipid metabolism.^{[1][2][8]}

Table 1: Physicochemical Properties of **Tricaprylin**

Property	Value	Reference
Synonyms	Glyceryl tri-n-octanoate, Tri-n-octanoin	[1]
CAS Number	538-23-8	[1]
Molecular Formula	C ₂₇ H ₅₀ O ₆	[1]
Molecular Weight	470.69 g/mol	[1]
Appearance	Colorless to red to green clear liquid	[1]
Melting Point	9 - 11 °C	[1]
Boiling Point	233 - 235 °C / 1 mmHg	[1]
Density	0.960 g/mL	[1]
Refractive Index	1.450	[1]
Solubility	Insoluble in water, soluble in oil	[4]

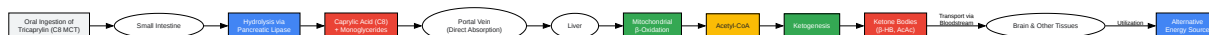
Metabolism and Pharmacokinetics

The metabolic pathway of **tricaprylin** is a key differentiator from LCTs. Its digestion, absorption, and subsequent catabolism are more rapid, providing a quick source of energy.[2][6]

- **Digestion:** Upon oral ingestion, **tricaprylin** is hydrolyzed in the small intestine by pancreatic lipases into two molecules of free caprylic acid and one molecule of 2-monocaprylylglycerol. [2][9] This process is generally faster than the lipolysis of LCTs.
- **Absorption:** Unlike long-chain fatty acids, which are re-esterified into triglycerides and packaged into chylomicrons for transport through the lymphatic system, the resulting caprylic acid is directly absorbed by enterocytes and enters the portal vein.[2]
- **Hepatic Metabolism:** Caprylic acid is transported to the liver, where it readily crosses the mitochondrial membrane without the need for the carnitine palmitoyltransferase (CPT)

shuttle system that is obligatory for LCTs. In the mitochondria, it undergoes rapid beta-oxidation to produce acetyl-CoA.[2]

- Ketogenesis: The abundance of acetyl-CoA derived from **tricaprylin**'s rapid metabolism promotes hepatic ketogenesis, leading to a significant increase in the production of ketone bodies: beta-hydroxybutyrate (β -HB) and acetoacetate.[2][10] These ketones can serve as an alternative energy source for extrahepatic tissues, including the brain.[10][11][12]



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*Metabolic pathway of orally ingested **tricaprylin**.*

Applications in Nutritional Studies

Ketogenic Effects for Brain Energy Metabolism

Tricaprylin is highly ketogenic and has been studied as a nutritional supplement to provide the brain with an alternative fuel source when glucose metabolism is impaired, such as in Alzheimer's disease.[10][12][13] Studies consistently show that **tricaprylin** (C8) is more ketogenic than other MCTs like tricaprln (C10) or coconut oil, which is a mixture of various fatty acids.[11][12][14]

A key human crossover study demonstrated that C8 alone produced the highest net ketogenic effect over an 8-hour period compared to coconut oil and other MCT formulations.[11][12]

Table 2: Comparative Ketogenic Effects of Different Oils (Acute Human Study)

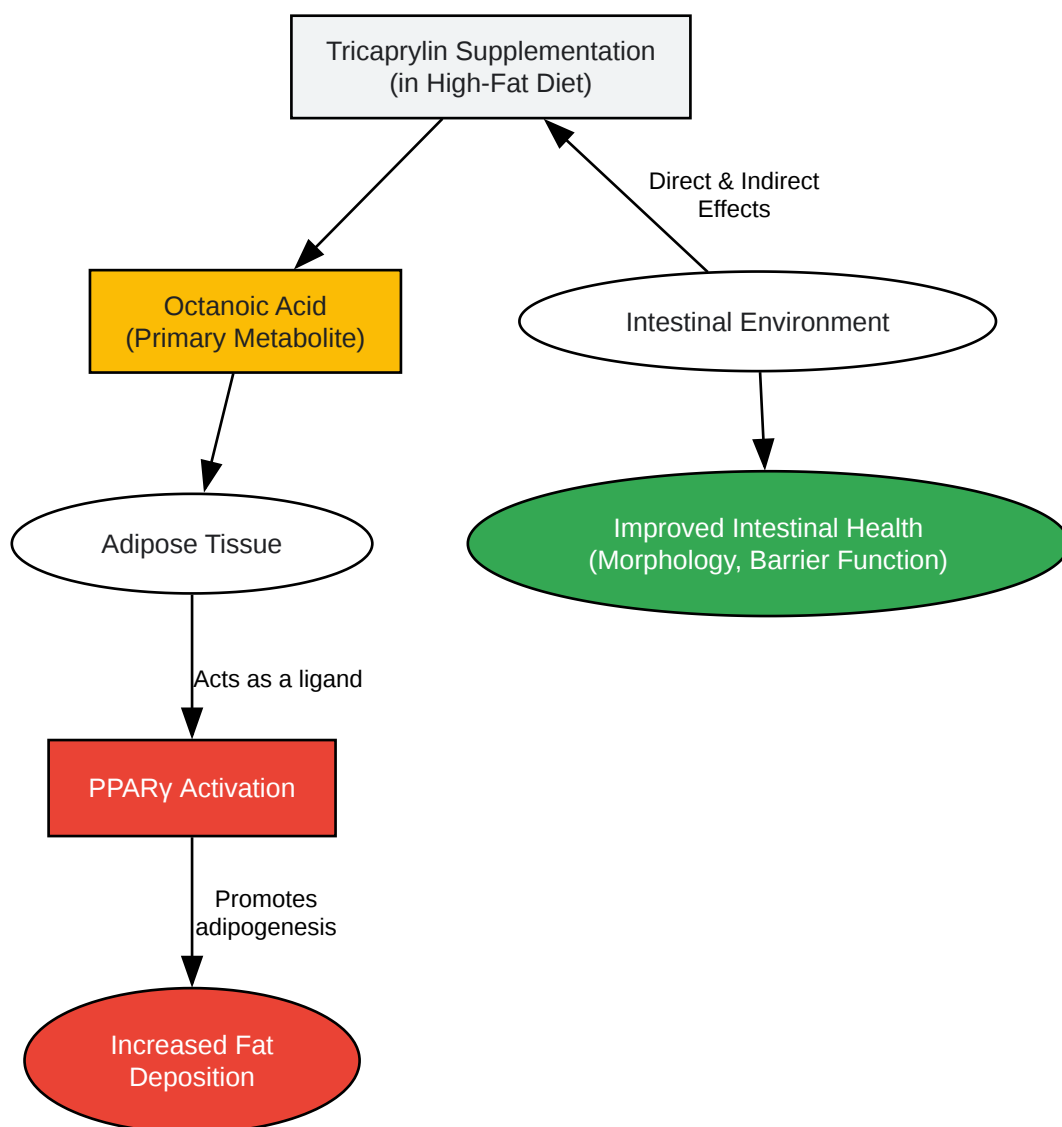
Test Oil (Two 20-mL doses over 8h)	Composition	Peak Plasma Ketones (vs. Control)	8-Hour Ketone AUC (% Increase vs. Control)	Reference
Tricaprylin (C8)	>95% C8	~+800 $\mu\text{mol/L}$	~870%	[11] [12] [15]
Coconut Oil (CO)	~3% C8, ~5% C10	~+200 $\mu\text{mol/L}$	Not specified, but significantly lower than C8	[11] [12] [15]
Classical MCT Oil	~55% C8, ~35% C10	Not specified	Not specified	[11] [12] [15]
Tricaprin (C10)	>95% C10	No significant increase over control in first 4h	+171% (4-8h period)	[11]

AUC: Area Under the Curve

Dual Effects on Fat Deposition and Intestinal Health

While often promoted for weight management due to rapid metabolism, recent research indicates a more complex role for **tricaprylin** in the context of high-fat diets. A study in mice found that supplementing a high-fat diet (HFD) with 2% **tricaprylin** significantly aggravated fat deposition.[\[7\]](#)[\[16\]](#)[\[17\]](#) The study suggested that octanoic acid, the primary metabolite of **tricaprylin**, may activate PPAR γ , a key regulator of adipogenesis.[\[7\]](#)[\[16\]](#)

Conversely, the same study reported that **tricaprylin** supplementation had beneficial effects on intestinal health.[\[6\]](#)[\[16\]](#) Improvements were noted in intestinal morphology, digestive enzyme activity, and the expression of intestinal barrier proteins, alongside a reduction in inflammatory markers.[\[6\]](#)[\[7\]](#)[\[16\]](#)



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*Dual effects of **tricaprylin** in a high-fat diet context.*

Use in Malabsorption Syndromes

Due to its direct absorption into the portal circulation, bypassing the lymphatic system, **tricaprylin** is a valuable caloric source for patients with fat malabsorption syndromes, such as short bowel syndrome or pancreatic insufficiency.[2][18] Its rapid metabolism provides readily available energy in clinical settings where LCT digestion and absorption are compromised.[2]

Role as a Pharmaceutical Excipient

Tricaprylin is widely used in pharmaceutical formulations as a neutral carrier, solubilizer, and absorption promoter for poorly water-soluble (lipophilic) drugs.[1][8] It can be used as the oily phase in emulsions and microcapsules or as a vehicle in topical and parenteral drug delivery systems to improve bioavailability and provide sustained release.[8][19][20]

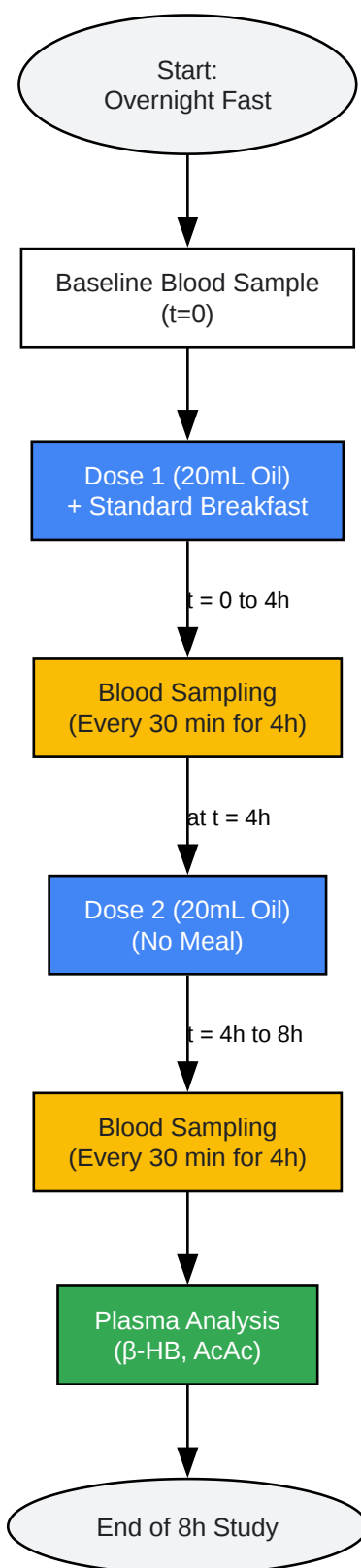
Experimental Protocols

Protocol: Acute Crossover Study of Ketogenic Effects in Humans

This protocol is based on the methodology described by Vandenberghe et al. (2017).[11][12][15]

- Study Design: A crossover design where each participant serves as their own control and is tested with each oil on separate occasions.[11][12]
- Participants: Healthy adults (e.g., n=9, aged 34 ± 12 years).[11][12][15]
- Test Materials:
 - Control: Vehicle only (e.g., 250 mL lactose-free skim milk).[12][15]
 - Test Oils: **Tricaprylin** (C8), Tricaprin (C10), classical MCT oil, Coconut Oil (CO), and mixtures.[11][12]
- Procedure:
 - Participants arrive after an overnight fast.
 - A baseline blood sample is collected.
 - At time 0, participants consume a standard breakfast along with the first 20 mL dose of the test oil, emulsified in the milk vehicle.[11][12][15]
 - Blood is sampled every 30 minutes for 8 hours.[11][12][15]
 - At 4 hours (noon), a second 20 mL dose of the same test oil is administered without an accompanying meal.[11][12][15]

- Plasma is separated and analyzed for acetoacetate and β -hydroxybutyrate.[11][12]
- Data Analysis: The area under the curve (AUC) for total plasma ketones is calculated for the 0-4 hour and 4-8 hour periods to determine the ketogenic effect of each oil.[15][21]



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Workflow for an acute human ketogenic crossover study.

Protocol: High-Fat Diet and Tricaprylin Supplementation in Mice

This protocol is based on the methodology described by Li et al. (2023).[\[7\]](#)[\[16\]](#)[\[17\]](#)

- Study Design: Parallel-group study with mice randomly divided into different dietary groups.
[\[7\]](#)[\[16\]](#)
- Animals: C57BL/6J mice.
- Dietary Groups (n=4):
 - Normal Diet (ND).
 - ND + 2% **Tricaprylin** (w/w).
 - High-Fat Diet (HFD).
 - HFD + 2% **Tricaprylin** (w/w).[\[7\]](#)[\[16\]](#)
- Procedure:
 - Mice are housed under standard conditions and acclimatized.
 - Animals are fed their respective diets for a predetermined period (e.g., several weeks).
 - Body weight, fat mass, and food intake are monitored regularly.
 - At the end of the study period, mice are euthanized.
 - Blood, liver, and adipose tissues are collected for analysis.
- Analyses:
 - Metabolomics: Serum and adipose tissue analyzed for metabolites related to lipid metabolism.[\[7\]](#)[\[16\]](#)

- Gene Expression: Adipose tissue analyzed for upregulation of genes related to fat deposition (e.g., via qPCR).[16]
- Histology: Adipocyte size in adipose tissue and liver is measured.[7][16]
- Intestinal Health: Intestinal morphology, digestive enzyme activity, and expression of barrier function proteins are assessed.[6][16]

Analytical Methods

The quantification of **tricaprylin** and its primary metabolite, caprylic acid, in biological matrices is crucial for pharmacokinetic and metabolic studies.

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a primary technique for analyzing **tricaprylin** and its metabolites.[3][22][23] It offers high sensitivity and specificity for identifying and quantifying small molecules in complex samples like plasma or tissue extracts.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also suitable, particularly for analyzing the volatile fatty acid metabolites after derivatization.
- Enzymatic Assays: Commercial kits are available for the colorimetric or fluorometric measurement of ketone bodies (β -HB, acetoacetate) in plasma and serum.[24]

Safety and Toxicology

Tricaprylin is generally recognized as safe for human consumption at typical dietary levels.[9][25] However, toxicological studies have noted some effects, particularly at high doses.

- Carcinogenicity: A 2-year National Toxicology Program (NTP) study in rats found that high doses of **tricaprylin** administered by gavage were associated with an increased incidence of pancreatic acinar cell hyperplasia and adenoma, but not carcinomas.[26][27] The study concluded that **tricaprylin** did not offer significant advantages over corn oil as a vehicle in carcinogenicity studies.[9][27]
- Reproductive Effects: **Tricaprylin** was not found to be teratogenic in mice or rats, though some reproductive effects were observed in rabbits at high doses.[27] One study noted that

tricaprylin used as a vehicle control may have had a biologically significant effect on fetal development in rats compared to a water control group.[26]

- Irritation: Dermal application is not associated with significant irritation, and ocular exposure is at most mildly irritating.[9][27]

Conclusion

Tricaprylin is a unique MCT with distinct metabolic properties that make it a valuable tool in nutritional research and clinical applications. Its rapid absorption and potent ketogenic effects are well-documented, supporting its use in studies of brain energy metabolism and for patients with fat malabsorption. However, its role in body composition is complex, with recent evidence suggesting it may exacerbate fat deposition in the context of a high-fat diet while simultaneously improving intestinal health. For researchers and drug development professionals, **tricaprylin** serves as both a promising nutritional supplement and a versatile pharmaceutical excipient. A thorough understanding of its dual metabolic effects, supported by robust experimental design and precise analytical methods, is essential for harnessing its full potential.

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